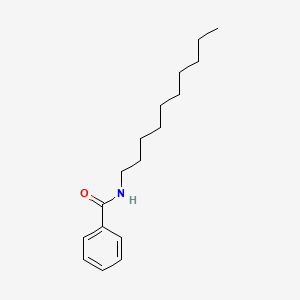
N-decylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-decylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring attached to an amide group, with a decyl chain (a ten-carbon alkyl chain) attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions
N-decylbenzamide can be synthesized through the direct condensation of benzoic acid and decylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-decylbenzamide can undergo various chemical reactions, including:
Oxidation: The decyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides, depending on the specific electrophile used.
科学的研究の応用
N-decylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a model compound to study the interactions of amides with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of N-decylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, affecting their function. The decyl chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzamide moiety can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the activity of the target.
類似化合物との比較
Similar Compounds
- N-benzylbenzamide
- N,N-dimethylbenzamide
- N,N-diethylbenzamide
Uniqueness
N-decylbenzamide is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties compared to other benzamides. This long alkyl chain can enhance the compound’s solubility in nonpolar solvents and its ability to interact with hydrophobic regions of biological molecules.
特性
分子式 |
C17H27NO |
|---|---|
分子量 |
261.4 g/mol |
IUPAC名 |
N-decylbenzamide |
InChI |
InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-12-15-18-17(19)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,18,19) |
InChIキー |
YGSIXOHJNMPDEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


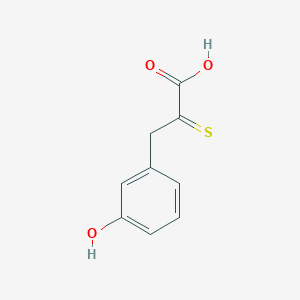
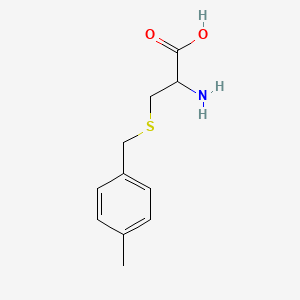
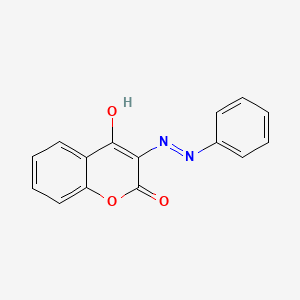
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15081428.png)
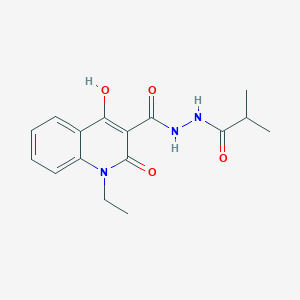
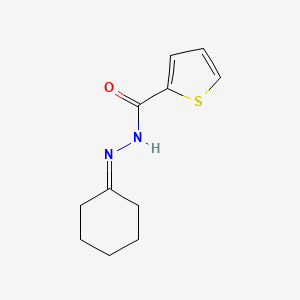
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B15081440.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B15081452.png)
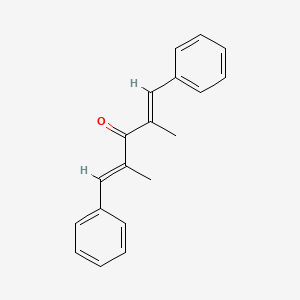
![2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B15081461.png)
![Dimethyl 5-({[3-({2-[3,5-bis(methoxycarbonyl)phenoxy]-3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)-4-chlorophenyl]sulfonyl}amino)isophthalate](/img/structure/B15081475.png)
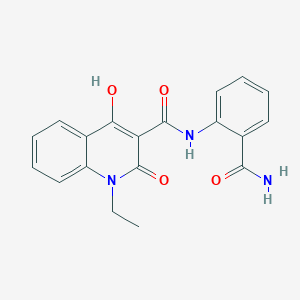
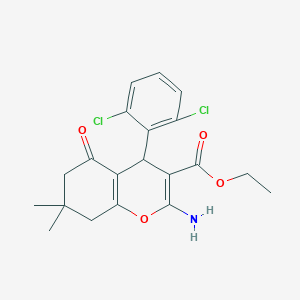
![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15081499.png)
